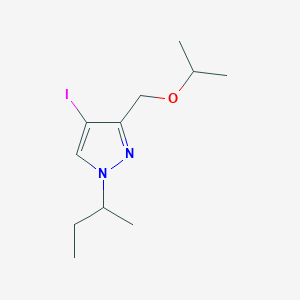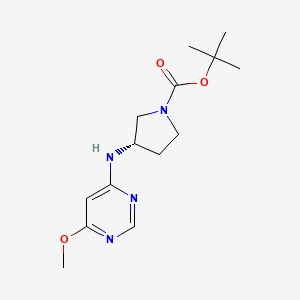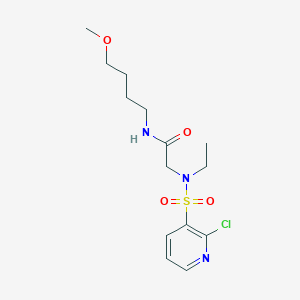![molecular formula C15H20N4O2S B2694321 2-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2176070-24-7](/img/structure/B2694321.png)
2-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-tert-Butylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a triazole ring, an azetidine ring, and a tert-butylbenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, the reaction of an amine with an epoxide can yield the azetidine ring.
Introduction of the tert-Butylbenzenesulfonyl Group: The tert-butylbenzenesulfonyl group is introduced through a sulfonylation reaction. This involves reacting the azetidine intermediate with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Triazole Ring: The final step involves the formation of the triazole ring through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper catalyst and a suitable azide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated azetidine-triazole derivatives.
Substitution: Various substituted azetidine-triazole derivatives.
Applications De Recherche Scientifique
2-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mécanisme D'action
The mechanism of action of 2-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the triazole ring and the sulfonyl group can enhance binding affinity and specificity through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(4-Methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
- 2-[1-(4-Chlorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
- 2-[1-(4-Fluorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
Uniqueness
The uniqueness of 2-[1-(4-tert-butylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole lies in the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can result in distinct reactivity patterns and binding interactions compared to similar compounds with different substituents on the benzenesulfonyl group.
Propriétés
IUPAC Name |
2-[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-15(2,3)12-4-6-14(7-5-12)22(20,21)18-10-13(11-18)19-16-8-9-17-19/h4-9,13H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLTVZMJLDZDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694238.png)

amino 4-methylbenzoate](/img/structure/B2694241.png)
![2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2694242.png)
![7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2694246.png)

![3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2694250.png)
![4-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B2694251.png)




![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetonitrile](/img/structure/B2694260.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694261.png)
